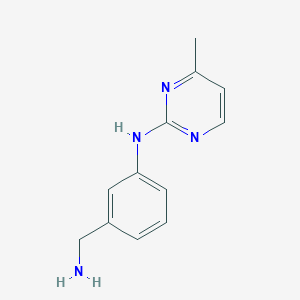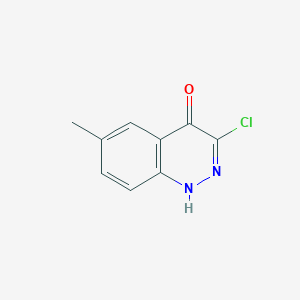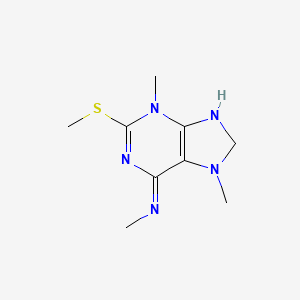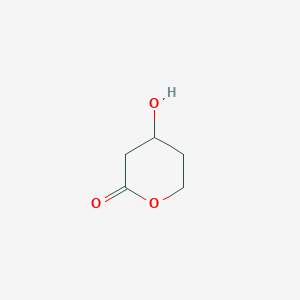
4-hydroxytetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxytetrahydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydropyran and features a hydroxyl group at the fourth position and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxytetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of 2-methylmalonyl chloride with β,γ-unsaturated α-oxo-esters in the presence of a base such as pyrrolidine can yield this compound . Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters, which undergo a phosphine-catalyzed condensation followed by rearrangement to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-pyran-2-one or 4-carboxytetrahydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxytetrahydro-2H-pyran-2-ol.
Substitution: Formation of 4-chlorotetrahydro-2H-pyran-2-one or 4-aminotetrahydro-2H-pyran-2-one.
Scientific Research Applications
4-hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, the compound can undergo metabolic transformations to produce reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
4-hydroxytetrahydro-2H-pyran-2-one can be compared with other similar compounds such as:
4-hydroxy-2-pyrone: Both compounds have hydroxyl and ketone groups, but 4-hydroxy-2-pyrone has a different ring structure and exhibits distinct reactivity and biological activity.
Tetrahydro-2H-pyran-2-one: This compound lacks the hydroxyl group at the fourth position, resulting in different chemical properties and applications.
2-hydroxy-4-pyrone: This is a tautomer of 4-hydroxy-2-pyrone and has different stability and reactivity due to the position of the hydroxyl group.
Properties
IUPAC Name |
4-hydroxyoxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-8-5(7)3-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRYMDGHQIARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439151 |
Source


|
| Record name | 4-hydroxy-tetrahydro-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-56-6 |
Source


|
| Record name | 4-hydroxy-tetrahydro-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
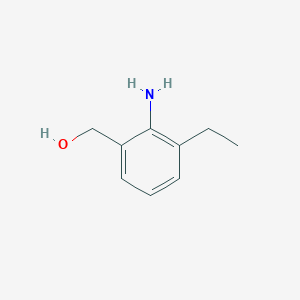
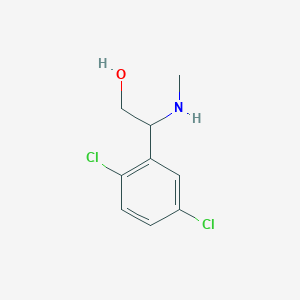


![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)



